molecular formula C17H18FN5O2 B6574574 N,N-diethyl-2-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide CAS No. 1219845-14-3

N,N-diethyl-2-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide

Cat. No.: B6574574
CAS No.: 1219845-14-3
M. Wt: 343.36 g/mol
InChI Key: YVOYHNLRMMSYKE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an acetamide group (N,N-diethylacetamide), a pyrazolo[1,5-d][1,2,4]triazine group, and a 4-fluorophenyl group. These groups suggest that the compound might have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrazolo[1,5-d][1,2,4]triazine group, for example, is a bicyclic structure with nitrogen atoms at three positions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a drug, it might interact with biological receptors or enzymes in the body .

Future Directions

The future research directions for this compound could involve studying its potential applications, such as its use as a pharmaceutical drug or a chemical intermediate. Further studies could also explore its physical and chemical properties, and how these properties could be manipulated for specific uses .

Properties

IUPAC Name

N,N-diethyl-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN5O2/c1-3-21(4-2)16(24)10-22-17(25)15-9-14(20-23(15)11-19-22)12-5-7-13(18)8-6-12/h5-9,11H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVOYHNLRMMSYKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C(=O)C2=CC(=NN2C=N1)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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